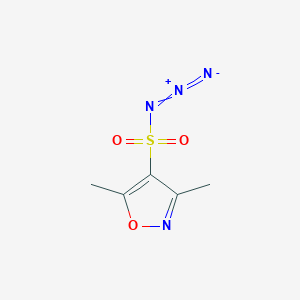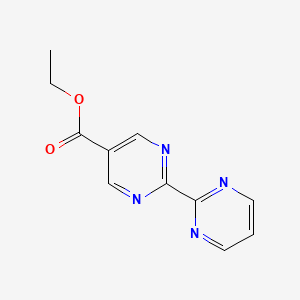
Dimethyl-1,2-oxazole-4-sulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-1,2-oxazole-4-sulfonyl azide is a chemical compound with the molecular formula C5H6N4O3S . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The molecular weight of this compound is 202.19 .Chemical Reactions Analysis
Azides, including this compound, are known to be great nucleophiles in S N 2 reactions . They can readily displace primary and secondary alkyl halides and sulfonates, resulting in alkyl azides . The azide ion is the conjugate base of hydrazoic acid, HN3, and despite being only weakly basic, it is an extremely good nucleophile .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Dimethyl-1,2-oxazole-4-sulfonyl azide is a key intermediate in the synthesis of complex molecules, showcasing its versatility in organic synthesis. For instance, it plays a critical role in the Total Synthesis of Dimethyl Sulfomycinamate , where various pyridine, thiazole, and oxazole heterocycles are coupled under palladium catalysis. The synthesis highlights the compound's utility in forming oxazole motifs, crucial for developing antibiotics like sulfomycin I (Kelly & Lang, 1995).
Heterocycle Formation
The compound's reactivity facilitates the formation of sulfamoyl azides from secondary amines, leading to 1-sulfamoyl-1,2,3-triazoles . These triazoles serve as progenitors of rhodium azavinyl carbenes, demonstrating the compound's critical role in synthesizing nitrogen-rich heterocycles, which are valuable in medicinal chemistry (Culhane & Fokin, 2011).
Fluorescent Molecular Probes
The research on Fluorescent Molecular Probes illustrates how derivatives of this compound contribute to developing fluorescent solvatochromic dyes. These dyes, with "push-pull" electron transfer systems, offer insights into biological events and processes through their solvent-dependent fluorescence, underscoring the compound's application in biochemistry and molecular biology (Diwu et al., 1997).
Click Chemistry Applications
This compound is pivotal in Click Chemistry , where it contributes to the formation of 1,5-disubstituted 1,2,3-triazoles via azide-alkyne cycloaddition. This reaction highlights its role in creating densely functionalized molecules, essential for drug discovery and material science applications (Rasmussen, Boren, & Fokin, 2007).
Novel Organic Reactions
Furthermore, this compound's chemistry enables novel organic reactions , including the synthesis of polysubstituted pyrroles. This synthesis involves nickel(0) catalysis and showcases the compound's utility in constructing complex, biologically relevant structures (Miura et al., 2013).
Wirkmechanismus
While the specific mechanism of action for dimethyl-1,2-oxazole-4-sulfonyl azide is not mentioned in the search results, oxazole derivatives have been found to have a wide spectrum of biological activities . They have been synthesized and screened for various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Safety and Hazards
Diazo transfer reactions, which are commonly used in the synthesis of azides like dimethyl-1,2-oxazole-4-sulfonyl azide, are notoriously associated with the use of potentially explosive sulfonyl azides . Therefore, safety protocols and precautions are necessary when handling these compounds. Recently, a ‘sulfonyl-azide-free’ (SAFE) protocol for producing diazo compounds has been developed to mitigate these risks .
Zukünftige Richtungen
The future of research on dimethyl-1,2-oxazole-4-sulfonyl azide and similar compounds lies in the development of new synthetic strategies, particularly those that are eco-friendly . There is also a need for further exploration of the diverse biological potential of oxazole derivatives . The development of new chemical entities to act against various microorganisms is another promising direction .
Eigenschaften
IUPAC Name |
N-diazo-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3S/c1-3-5(4(2)12-7-3)13(10,11)9-8-6/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAWIJSJSPUJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)

![[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea](/img/structure/B2714287.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2714289.png)
![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)


![4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2714298.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea](/img/structure/B2714299.png)

![3-fluoro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2714302.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2714303.png)

![N-(4-acetylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2714306.png)
